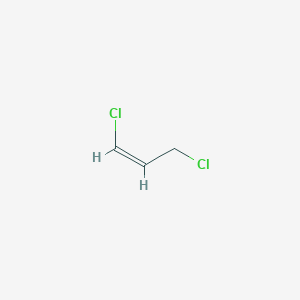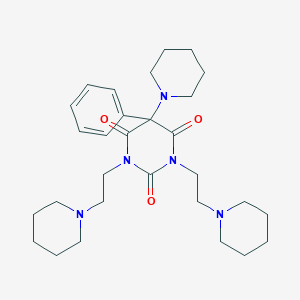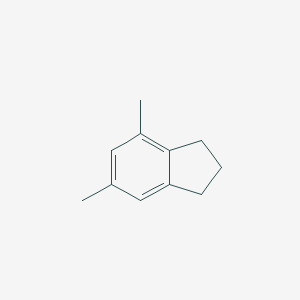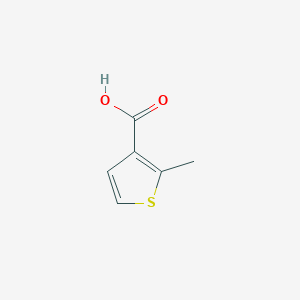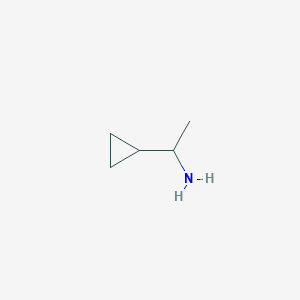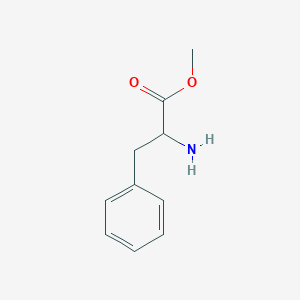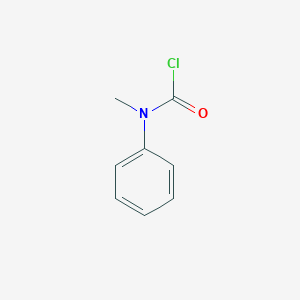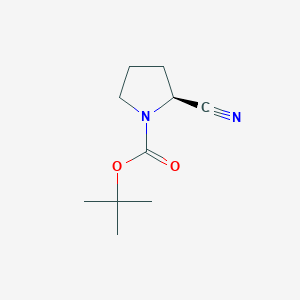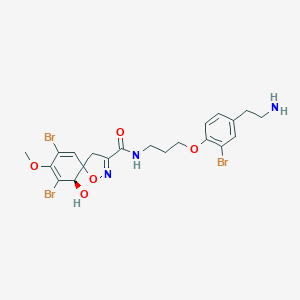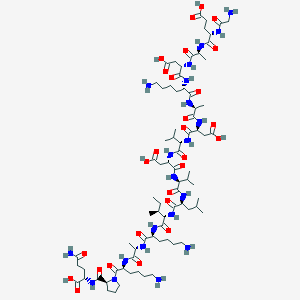
Parathyroid hormone (68-84)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parathyroid hormone (68-84), also known as PTHrP, is a protein that plays a vital role in the regulation of calcium and phosphate metabolism in the body. It is produced by various tissues, including the parathyroid gland, placenta, and breast tissue, and acts as a paracrine and endocrine hormone. PTHrP is involved in bone remodeling, fetal development, lactation, and cancer progression, making it an essential molecule in various physiological and pathological conditions.
Mécanisme D'action
Parathyroid hormone (68-84) exerts its effects by binding to the PTH/Parathyroid hormone (68-84) receptor, a G protein-coupled receptor that is expressed in various tissues, including bone, kidney, and intestine. Upon binding, Parathyroid hormone (68-84) activates a signaling cascade that leads to the activation of protein kinase A and the subsequent phosphorylation of various intracellular targets. The activation of this pathway results in an increase in calcium and phosphate levels in the blood, leading to bone resorption and renal reabsorption of calcium.
Effets Biochimiques Et Physiologiques
The primary physiological effect of Parathyroid hormone (68-84) is the regulation of calcium and phosphate metabolism in the body. The hormone stimulates bone resorption, leading to an increase in calcium and phosphate levels in the blood. Parathyroid hormone (68-84) also promotes renal reabsorption of calcium and phosphate, further increasing their levels in the blood. In addition to its effects on calcium and phosphate metabolism, Parathyroid hormone (68-84) has also been shown to play a role in cell proliferation, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Parathyroid hormone (68-84) in lab experiments is its ability to regulate calcium and phosphate metabolism. This makes it a useful tool for studying bone biology, endocrinology, and related fields. However, Parathyroid hormone (68-84)'s complex mechanism of action and its involvement in various physiological processes make it challenging to study in isolation. Additionally, the hormone's role in cancer progression makes it a potential target for cancer therapy, further complicating its use in lab experiments.
Orientations Futures
There are several future directions for research on Parathyroid hormone (68-84), including its role in cancer progression, bone biology, and fetal development. Further studies are needed to elucidate the hormone's mechanism of action and its involvement in various physiological and pathological conditions. Additionally, the development of Parathyroid hormone (68-84)-targeted therapies could have significant clinical implications, particularly in the treatment of hypercalcemia and cancer. Overall, Parathyroid hormone (68-84) is an essential molecule with a broad range of applications in scientific research and clinical medicine.
Méthodes De Synthèse
Parathyroid hormone (68-84) is synthesized as a precursor protein that undergoes post-translational modification to produce the mature form of the hormone. The precursor protein is encoded by the PTHLH gene, which is located on chromosome 12 in humans. The precursor protein is cleaved by proteases to produce the mature Parathyroid hormone (68-84) molecule, which consists of 141 amino acids.
Applications De Recherche Scientifique
Parathyroid hormone (68-84) has been extensively studied in various fields, including endocrinology, bone biology, cancer biology, and developmental biology. The hormone's role in calcium and phosphate metabolism has been well established, and its dysregulation has been linked to various diseases, including osteoporosis, hypercalcemia, and cancer. Parathyroid hormone (68-84) has also been shown to play a critical role in fetal development, particularly in the development of the skeletal system.
Propriétés
Numéro CAS |
137593-42-1 |
|---|---|
Nom du produit |
Parathyroid hormone (68-84) |
Formule moléculaire |
C78H133N21O27 |
Poids moléculaire |
1797 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C78H133N21O27/c1-12-40(8)62(76(123)89-45(21-14-17-29-80)67(114)84-41(9)63(110)90-47(22-15-18-30-81)77(124)99-31-19-23-53(99)73(120)91-48(78(125)126)24-26-54(83)100)98-70(117)49(32-37(2)3)94-74(121)60(38(4)5)97-72(119)52(35-59(108)109)95-75(122)61(39(6)7)96-71(118)51(34-58(106)107)93-65(112)42(10)85-66(113)44(20-13-16-28-79)88-69(116)50(33-57(104)105)92-64(111)43(11)86-68(115)46(25-27-56(102)103)87-55(101)36-82/h37-53,60-62H,12-36,79-82H2,1-11H3,(H2,83,100)(H,84,114)(H,85,113)(H,86,115)(H,87,101)(H,88,116)(H,89,123)(H,90,110)(H,91,120)(H,92,111)(H,93,112)(H,94,121)(H,95,122)(H,96,118)(H,97,119)(H,98,117)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H,125,126)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,60-,61-,62-/m0/s1 |
Clé InChI |
BFSZEHNWSVDHQC-JHVNXZIDSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CN |
SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CN |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CN |
Autres numéros CAS |
137593-42-1 |
Séquence |
GEADKADVDVLIKAKPQ |
Synonymes |
hPTH (68-84) parathyroid hormone (68-84) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



